![molecular formula C20H25FN4O3 B2479611 N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-57-0](/img/structure/B2479611.png)
N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
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Overview
Description
N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, also known as EFEO, is a compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Antidepressant and Antianxiety Activities
A study investigated novel derivatives, including compounds related to N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, for their antidepressant and antianxiety activities. These compounds showed significant efficacy in behavioral despair tests and the plus maze method, indicating potential as antidepressant and antianxiety agents (Kumar et al., 2017).
PET Imaging of Serotonin Receptors
Another study focused on compounds similar to this compound for PET imaging of serotonin 5-HT1A receptors. These compounds, particularly a cyclohexanecarboxamide derivative, exhibited high brain uptake and selectivity, suggesting their utility in neuropsychiatric disorder imaging (García et al., 2014).
Antimycobacterial and Cytotoxic Evaluation
A study synthesized and evaluated derivatives, including those similar to this compound, for antimycobacterial and cytotoxic activities. The findings indicated potential anti-tuberculosis properties and non-cytotoxic nature at certain concentrations, contributing to their medical application potential (Sheu et al., 2003).
PET Imaging of Colony-Stimulating Factor 1 Receptor
In a recent study, derivatives of this compound were developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), an emerging target in neuroinflammation imaging. This is particularly relevant for neurodegenerative diseases like Alzheimer's (Lee et al., 2022).
Dopamine Reuptake Inhibitor
A study synthesized heteroaromatic analogs of this compound, finding them to be high-affinity dopamine reuptake inhibitors. This suggests their potential use in treating conditions like Parkinson's disease or as part of addiction therapy (Matecka et al., 1997).
Catalytic Activity in Chemical Reactions
A study demonstrated that N,N'-Bisoxalamides, related to the compound , enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This application is significant in pharmaceutical synthesis and chemical engineering (Bhunia et al., 2017).
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide, is known to be a potent and selective ligand for theD4 dopamine receptor . This suggests that the compound may also interact with dopamine receptors.
Mode of Action
This could result in changes to neurotransmission and neuronal signaling .
Biochemical Pathways
These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and the regulation of mood .
Pharmacokinetics
The solubility of a structurally similar compound in dmso suggests that it may have good bioavailability .
Result of Action
Modulation of dopamine receptor activity could potentially result in changes to neuronal signaling and neurotransmission, which could have downstream effects on behavior and cognition .
properties
IUPAC Name |
N-ethyl-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c1-2-22-19(26)20(27)23-14-17(18-4-3-13-28-18)25-11-9-24(10-12-25)16-7-5-15(21)6-8-16/h3-8,13,17H,2,9-12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFUGKKBJMCNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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